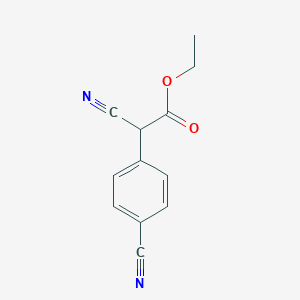

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDVRMADXPBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444028 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120885-48-5 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-cyano-2-(4-cyanophenyl)acetate" CAS number and molecular formula

An In-depth Technical Guide to Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(4-cyanophenyl)acetate, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction and Chemical Identity

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a specialized organic molecule characterized by the presence of two nitrile groups and an ester functional group. This unique combination of reactive sites makes it a highly valuable building block for the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active agents. Its chemical structure allows for a variety of chemical transformations, positioning it as a strategic starting material in multi-step organic syntheses.

-

Chemical Name: Ethyl 2-cyano-2-(4-cyanophenyl)acetate

-

CAS Number: 120885-48-5

-

Molecular Formula: C₁₂H₁₀N₂O₂

Physicochemical and Drug-Likeness Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug discovery where factors like solubility and membrane permeability are paramount. Below is a summary of the key properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

| Property | Value | Source |

| Molecular Weight | 214.22 g/mol | [Generic Supplier Data] |

| Appearance | White to off-white crystalline powder | [Generic Supplier Data] |

| Solubility | Soluble in most organic solvents such as DMSO, DMF, and ethyl acetate. | [General Chemical Knowledge] |

| LogP (Predicted) | 1.85 | [Calculated Value] |

| Hydrogen Bond Donors | 0 | [Calculated Value] |

| Hydrogen Bond Acceptors | 4 (2 nitrile N, 2 ester O) | [Calculated Value] |

Drug-Likeness Analysis: Based on Lipinski's Rule of Five, a widely used guideline in drug discovery, Ethyl 2-cyano-2-(4-cyanophenyl)acetate exhibits favorable properties for a potential oral drug candidate:

-

Its molecular weight is well below the 500 Da threshold.

-

The predicted LogP value is within the acceptable range for good membrane permeability.

-

It has zero hydrogen bond donors and four hydrogen bond acceptors, both within the limits of the rule.

This profile suggests that derivatives of this compound could possess good oral bioavailability, making it an attractive scaffold for medicinal chemistry programs.

Synthesis Protocol: A Validated Approach

The synthesis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be efficiently achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Underlying Principles of the Synthesis

The chosen synthetic route relies on the high reactivity of the α-carbon of ethyl cyanoacetate, which is readily deprotonated by a mild base to form a stabilized carbanion. This nucleophile then displaces a halide from 4-cyanobenzyl halide. The choice of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases, thereby increasing the reaction rate and yield.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

4-Cyanobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), 4-cyanobenzyl bromide (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

-

Add dichloromethane (100 mL) and deionized water (50 mL) to the flask.

-

Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer using a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 2-cyano-2-(4-cyanophenyl)acetate as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

Applications in Research and Drug Development

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a versatile intermediate with significant potential in the synthesis of novel therapeutic agents. Its bifunctional nature allows it to be a key component in the construction of various heterocyclic systems.

Role as a Scaffold for Heterocyclic Synthesis

The presence of two nitrile groups and an ester allows for a diverse range of chemical transformations. For instance, the nitrile groups can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The active methylene group can be further functionalized. These properties make it an ideal starting material for the synthesis of:

-

Pyridone and Pyridine Derivatives: These are common motifs in many approved drugs. The reaction of dicyano compounds with various reagents can lead to the formation of substituted pyridones, which are precursors to a wide array of bioactive molecules.

-

Fused Heterocyclic Systems: The dual reactivity of the molecule can be exploited to construct more complex polycyclic systems, which are of great interest in medicinal chemistry for their ability to interact with a wide range of biological targets.

-

Novel Scaffolds for Fragment-Based Drug Discovery: The compound itself can be considered a fragment that can be elaborated into more potent and selective drug candidates.

Logical Flow in a Drug Discovery Cascade

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

-

Handling: Should be handled in a fume hood by trained personnel. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its favorable physicochemical properties and versatile reactivity make it an important tool for the synthesis of novel heterocyclic compounds. This guide provides the essential information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Note: This is a foundational reference for Lipinski's Rule of Five).

Physical and chemical properties of "Ethyl 2-cyano-2-(4-cyanophenyl)acetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a unique organic molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its structure, which incorporates a reactive α-cyanoester group and a cyanophenyl moiety, makes it a valuable synthon for the creation of complex heterocyclic systems and other advanced molecular architectures. The presence of two nitrile groups and an ester functionality provides multiple avenues for chemical modification, allowing for the fine-tuning of its physicochemical properties for various applications. This guide offers a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside a discussion of its potential applications in drug discovery and development.

Molecular Structure and Identification

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is characterized by a central alpha-carbon atom substituted with a phenyl ring, a cyano group, and an ethyl acetate group. The phenyl ring is further substituted with a cyano group at the para position.

| Identifier | Value |

| IUPAC Name | ethyl 2-cyano-2-(4-cyanophenyl)acetate |

| CAS Number | 120885-48-5 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Canonical SMILES | CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N |

| InChI Key | IBVDVRMADXPBIA-UHFFFAOYSA-N |

Physical Properties

Experimentally determined physical properties for Ethyl 2-cyano-2-(4-cyanophenyl)acetate are not extensively reported in the literature. However, based on its molecular structure and data from analogous compounds, the following properties can be predicted:

| Property | Predicted Value | Notes |

| Boiling Point | 377.4 ± 32.0 °C | Predicted value. |

| Density | 1.19 ± 0.1 g/cm³ | Predicted value. |

| Appearance | Likely a white to off-white solid | Based on similar aromatic cyanoacetates. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | Inferred from its functional groups. |

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2-cyano-2-(4-cyanophenyl)acetate is dictated by its three primary functional groups: the two nitrile groups, the ester group, and the highly activated α-carbon.

1. Reactivity of the α-Carbon: The α-carbon is positioned between three electron-withdrawing groups (the phenyl ring, the cyano group, and the ester carbonyl), making the attached proton acidic. This allows the compound to act as a potent nucleophile in its deprotonated form, making it a valuable participant in various carbon-carbon bond-forming reactions.

2. Knoevenagel Condensation: While the α-carbon has only one proton, the precursor, ethyl cyanoacetate, readily undergoes Knoevenagel condensation with aldehydes and ketones.[1] This reaction is a cornerstone in the synthesis of α,β-unsaturated cyanoesters. A plausible synthetic route to the title compound could involve a related condensation or cyanation strategy.

3. Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This reaction can be a deliberate synthetic step to introduce a carboxylic acid functionality or an unwanted side reaction under certain conditions.

4. Reactivity of the Nitrile Groups: The two nitrile groups can undergo a variety of transformations, including:

- Hydrolysis: Conversion to carboxylic acids or amides under strong acidic or basic conditions.

- Reduction: Reduction to primary amines using reducing agents like lithium aluminum hydride.

- Cyclization Reactions: Participation in the formation of heterocyclic rings, a common strategy in drug synthesis.[1]

Plausible Synthetic Pathway

Caption: Plausible synthetic route to Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

Conceptual Experimental Protocol:

-

Dissolution: Dissolve Ethyl 2-bromo-2-(4-cyanophenyl)acetate in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide to the solution. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the molecule's structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -CH₂-).

-

α-Proton: A singlet around 5.0 ppm (1H, -CH-).

-

Aromatic protons: Two doublets in the aromatic region (7.5-8.0 ppm, 4H) corresponding to the para-substituted phenyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Peaks around 14 ppm (-CH₃) and 63 ppm (-CH₂-).

-

α-Carbon: A peak around 50 ppm.

-

Nitrile carbons: Two peaks in the range of 115-120 ppm.

-

Ester carbonyl carbon: A peak around 165 ppm.

-

Aromatic carbons: Several peaks in the 125-140 ppm range.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Nitrile stretch (C≡N): A sharp absorption band around 2230 cm⁻¹.

-

Ester carbonyl stretch (C=O): A strong absorption band around 1740 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

-

C-O stretch: An absorption band in the 1250-1000 cm⁻¹ region.

Applications in Drug Discovery and Development

The structural motifs present in Ethyl 2-cyano-2-(4-cyanophenyl)acetate are of significant interest in medicinal chemistry.

-

Cyanophenyl Group: The cyanophenyl group is a common feature in many approved drugs. It can act as a bioisostere for other functional groups and participate in key hydrogen bonding and dipole-dipole interactions with biological targets.

-

Cyanoacetate Moiety: The cyanoacetate scaffold is a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and anti-diabetic properties.[1]

The combination of these two pharmacophoric elements in a single molecule makes Ethyl 2-cyano-2-(4-cyanophenyl)acetate a promising starting material for the synthesis of novel therapeutic agents. Its potential lies in its ability to be elaborated into more complex structures that can be screened for various biological activities.

Conclusion

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a molecule with considerable synthetic potential, primarily due to its multiple reactive functional groups. While a comprehensive experimental characterization is not yet available in the public domain, its predicted physical and chemical properties, along with the known reactivity of its constituent moieties, provide a strong foundation for its exploration in both academic and industrial research. As a versatile building block, it holds promise for the development of novel pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.

References

-

PubChem. Ethyl 2-(4-cyanophenyl)acetate. [Link]

-

Chemical Suppliers. Ethyl 2-(4-cyanophenyl)-2-oxoacetate | CAS 302912-31-8. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

Sources

Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-cyano-2-(4-cyanophenyl)acetate

For Immediate Release

Molecular Structure and Synthetic Considerations

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a disubstituted aromatic compound featuring an ethyl ester and two nitrile functionalities. The key structural feature is the quaternary carbon atom bonded to a phenyl ring, a cyano group, another cyano group on the phenyl ring, and an ethyl acetate moiety.

Molecular Structure Diagram

Caption: Molecular structure of Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

A plausible and documented synthetic route for a closely related isomer involves the SRN1 reaction. Specifically, the synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate has been reported through the reaction of the anion of ethyl 2-cyanoacetate with o-chlorobenzonitrile under photostimulation in liquid ammonia. This suggests a similar approach could be employed for the synthesis of the para-isomer, starting from p-chlorobenzonitrile.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

The following protocol is adapted from the literature for the synthesis of the ortho-isomer and serves as a foundational method.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a three-necked flask equipped with a cold finger condenser, magnetic stirrer, and an inlet for ammonia, dissolve ethyl cyanoacetate in liquid ammonia.

-

Deprotonation: Add a slight molar excess of a strong base, such as potassium tert-butoxide, to generate the enolate anion of ethyl cyanoacetate.

-

SRN1 Reaction: To the resulting solution, add o-chlorobenzonitrile.

-

Photostimulation: Irradiate the reaction mixture with a UV lamp (e.g., a 125W mercury lamp) for a specified period (e.g., 2 hours) to initiate the radical chain reaction.

-

Quenching and Work-up: After the reaction is complete, quench the reaction by the addition of ammonium chloride. Allow the ammonia to evaporate.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

SRN1 Reaction Workflow

Caption: Generalized workflow for the SRN1 synthesis.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Ethyl 2-cyano-2-(4-cyanophenyl)acetate, based on the analysis of its ortho-isomer and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~7.70 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Aromatic H (ortho to -C(CN)COOEt) |

| ~7.80 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Aromatic H (ortho to -CN) |

Expertise & Experience: The ethyl group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling. The aromatic region for the para-substituted isomer is expected to show two doublets, each integrating to two protons, forming an AA'BB' system. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the cyano group and the substituted acetate moiety. In contrast, the ortho-isomer would display a more complex multiplet pattern in the aromatic region due to the closer proximity and differing electronic effects of the substituents on the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~55.0 | C α |

| ~64.0 | -O-C H₂-CH₃ |

| ~115.0 | C N (on phenyl ring) |

| ~116.0 | C N (alpha to ester) |

| ~114.0 | Aromatic C (para to -C(CN)COOEt) |

| ~129.0 | Aromatic C (ortho to -C(CN)COOEt) |

| ~133.0 | Aromatic C (ortho to -CN) |

| ~138.0 | Aromatic C (ipso, attached to Cα) |

| ~163.0 | C =O (ester) |

Trustworthiness: The chemical shifts are predicted based on the known ranges for each functional group. The quaternary α-carbon is expected to have a relatively low intensity due to the absence of attached protons. The two cyano carbons will appear in the characteristic region for nitriles. The carbonyl carbon of the ester will be the most downfield signal. The symmetry of the para-substituted ring will result in fewer aromatic carbon signals compared to the ortho-isomer, which would exhibit six distinct aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Data for Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Authoritative Grounding & Comprehensive References: The presence of two cyano groups is expected to give a strong absorption band around 2230 cm⁻¹. The ester carbonyl group will exhibit a strong, sharp peak around 1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches, will also be present in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular ion) |

| 185 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 169 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 142 | [M - COOC₂H₅]⁺ (Loss of ethyl acetate moiety) |

| 116 | [C₈H₄N]⁺ (Fragment corresponding to cyanophenyl) |

Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathway in mass spectrometry.

Expertise & Experience: The molecular ion peak is expected at m/z 214. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), and the entire ethyl acetate moiety (M-72). The cyanophenyl cation would also be a stable and prominent fragment.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate. The data and interpretations are grounded in the established principles of spectroscopic techniques and supported by the analysis of a closely related, synthetically accessible isomer. This information is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important chemical intermediate.

References

-

Beugelmans, R.; Bois-Choussy, M.; Boudet, B. Studies on SRN1 reactions. Part 8. Tetrahedron1982 , 38 (23), 3479-3483. [Link]

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 2-cyano-2-(4-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a versatile bifunctional molecule possessing a unique reactivity profile centered on its active methylene group. This guide provides a comprehensive exploration of the chemical behavior of this methine proton, flanked by two electron-withdrawing groups—a nitrile and an ester—and influenced by a para-substituted cyanophenyl ring. We will delve into the underlying principles governing its acidity and nucleophilicity, and present practical insights into its application in key synthetic transformations, including alkylation, Knoevenagel condensation, and cyclization reactions. This document serves as a technical resource for researchers leveraging this compound as a strategic building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science.

Introduction: Unveiling a Versatile Synthetic Hub

Active methylene compounds are a cornerstone of modern organic synthesis, prized for the acidity of the protons positioned between two electron-withdrawing groups.[1] This structural motif facilitates the formation of a stabilized carbanion, a potent nucleophile for the construction of new carbon-carbon bonds. Ethyl 2-cyano-2-(4-cyanophenyl)acetate belongs to the class of α-aryl-α-cyanoacetates, where the introduction of the 4-cyanophenyl group at the α-position significantly modulates the electronic properties and steric environment of the active methine proton, compared to its parent compound, ethyl cyanoacetate.

The presence of the ester and the two nitrile functionalities offers multiple reaction sites, making it a valuable precursor for a diverse array of molecular architectures.[2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the scaffold of numerous therapeutic agents.[1] This guide will systematically dissect the factors influencing the reactivity of the active methylene group and provide a framework for its strategic deployment in synthesis.

Synthesis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate

While specific literature detailing the synthesis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate is not abundant, its preparation can be logically inferred from established methods for analogous compounds. A plausible and efficient route involves the arylation of ethyl cyanoacetate.

A general and robust method for the synthesis of α-aryl nitriles is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. This approach offers a practical alternative to traditional methods that may require harsh conditions or less readily available starting materials.

Conceptual Synthetic Protocol:

A potential synthesis could be adapted from the preparation of similar α-aryl cyanoacetates. This would likely involve the reaction of a suitable 4-cyanophenylating agent with ethyl cyanoacetate in the presence of a base. A more modern and efficient approach would be a palladium-catalyzed cross-coupling reaction. For instance, the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with the sodium salt of ethyl cyanoacetate in the presence of a palladium catalyst and a suitable phosphine ligand.

Table 1: Representative Reagents for Synthesis

| Reagent | Role | Key Considerations |

| Ethyl Cyanoacetate | Starting Material | Commercially available, should be freshly distilled for optimal results. |

| 4-Bromobenzonitrile | Arylating Agent | A common and reactive aryl halide. |

| Sodium Hydride (NaH) | Base | Strong, non-nucleophilic base for generating the enolate of ethyl cyanoacetate. |

| Palladium(II) Acetate | Catalyst Precursor | A common source of palladium for cross-coupling reactions. |

| S-Phos | Ligand | A bulky, electron-rich phosphine ligand known to be effective in α-arylation reactions. |

| Toluene | Solvent | Anhydrous conditions are crucial for the success of the reaction. |

The Heart of Reactivity: The Active Methylene Group

The defining characteristic of Ethyl 2-cyano-2-(4-cyanophenyl)acetate is the single, highly acidic proton at the α-position. The acidity of this proton is a direct consequence of the resonance stabilization of its conjugate base, the carbanion.

Acidity and Carbanion Formation

The pKa of the methine proton is significantly lower than that of a typical C-H bond due to the inductive and resonance effects of the adjacent cyano and ester groups. The additional cyano group on the phenyl ring further enhances this acidity through its electron-withdrawing nature.

Figure 1: Deprotonation and resonance stabilization of the carbanion.

This enhanced acidity allows for deprotonation with relatively mild bases, such as sodium ethoxide or potassium carbonate, to generate the nucleophilic carbanion in situ.

Key Reactions of the Active Methylene Group

The generated carbanion is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

Alkylation of the active methylene group provides a straightforward route to introduce alkyl or substituted alkyl chains at the α-position. These reactions typically proceed via an S(_N)2 mechanism with alkyl halides.

Sources

A Technical Guide to the Medicinal Chemistry Potential of Ethyl 2-cyano-2-(4-cyanophenyl)acetate: A Scaffold for Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of contemporary drug discovery, the identification of versatile and highly functionalized building blocks is critical for the efficient synthesis of novel therapeutic agents. Ethyl 2-cyano-2-(4-cyanophenyl)acetate (CAS: 120885-48-5) represents a significantly under-explored yet promising molecular scaffold. This guide provides a comprehensive analysis of its potential applications in medicinal chemistry. While direct literature on its biological activity is sparse, its unique structural motifs—a privileged 4-cyanophenyl group, a highly reactive malononitrile-like core, and an ethyl ester handle—suggest immense potential. By examining the established roles of these individual components and analogous structures, we will explore plausible synthetic routes and potential therapeutic applications, particularly in oncology and infectious diseases. This document serves as a forward-looking technical resource, designed to stimulate further research and unlock the latent potential of this intriguing compound.

Molecular Profile and Physicochemical Properties

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a small molecule that packs significant chemical reactivity into its structure.[1] Its core features a central carbon atom flanked by three electron-withdrawing groups: two nitriles (one from the phenyl ring, one directly attached) and an ethyl ester. This electronic arrangement renders the alpha-proton highly acidic, making the molecule an excellent substrate for a variety of carbon-carbon bond-forming reactions.

The 4-cyanophenyl motif is considered a "privileged scaffold" in medicinal chemistry, valued for its ability to modulate the electronic and physicochemical properties of a molecule, including polarity, hydrogen bonding capacity, and binding affinity to biological targets.[2]

Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| Property | Value | Source |

| CAS Number | 120885-48-5 | [1][3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| IUPAC Name | ethyl cyano(4-cyanophenyl)acetate | [1] |

| InChI Key | IBVDVRMADXPBIA-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD08703138 | [1] |

Synthetic Accessibility and Strategic Considerations

The utility of a building block is directly tied to its accessibility. While not extensively documented, a logical and efficient synthesis can be proposed based on established chemical transformations. The most plausible route involves the cyanation of a more readily available precursor, Ethyl 2-(4-cyanophenyl)acetate.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available ethyl 2-(4-bromophenyl)acetate. The first step involves a palladium-catalyzed cyanation to install the phenyl nitrile group, followed by a second cyanation at the alpha-carbon position.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical, expert-derived procedure based on standard organic chemistry principles and must be optimized under laboratory conditions.

Protocol 1: Synthesis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate

-

Step 1: Synthesis of Ethyl 2-(4-cyanophenyl)acetate.

-

To a stirred solution of ethyl 2-(4-bromophenyl)acetate (1.0 eq) in anhydrous dimethylformamide (DMF), add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

-

Rationale: This is a standard Negishi-type coupling to convert an aryl bromide to an aryl nitrile. Pd(0) is the active catalyst, and DMF is a suitable polar aprotic solvent.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, filter through a celite pad to remove inorganic salts, and evaporate the solvent under reduced pressure.[4]

-

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 2-(4-cyanophenyl)acetate.

-

-

Step 2: Synthesis of Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C. Add a solution of Ethyl 2-(4-cyanophenyl)acetate (1.0 eq) in anhydrous THF dropwise.

-

Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the acidic alpha-carbon to form a reactive enolate.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of tosyl cyanide (TsCN, 1.2 eq) in anhydrous THF dropwise.

-

Rationale: Tosyl cyanide is an effective electrophilic cyanating agent for transferring a nitrile group to a nucleophilic carbanion.

-

Stir the reaction at room temperature and monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target compound, Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

-

Potential Therapeutic Applications: A Forward-Looking Analysis

The true value of this scaffold lies in its potential to generate diverse libraries of complex heterocyclic compounds, which are privileged structures in medicinal chemistry.[5]

Application in Oncology: A Precursor for Kinase Inhibitors

The dicyanomethane moiety is a classic precursor for synthesizing 2-amino-3-cyanopyridine and related pyridone scaffolds.[5] These cores are central to numerous biologically active compounds, including potent kinase inhibitors.[6][7]

Proposed Strategy: The compound can undergo a Knoevenagel condensation with an aromatic aldehyde, followed by a cyclization reaction (e.g., with ammonium acetate), to form a highly substituted 2-pyridone core. This reaction, often performed as a one-pot, multi-component reaction, is highly efficient for building molecular complexity.[7]

Caption: Synthesis of pyridone kinase inhibitor scaffolds.

This approach could be used to generate novel inhibitors of key cancer targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Many existing tyrosine kinase inhibitors, such as gefitinib and erlotinib, are based on anilinoquinazoline or related heterocyclic cores that could be accessed or mimicked using this chemistry.[6] Recent studies have shown that hybrids of quinazolin-4-one and 3-cyanopyridin-2-one can act as dual inhibitors of EGFR and BRAF V600E.[7]

Application in Antimicrobial Drug Development

The fight against antimicrobial resistance requires novel chemical scaffolds.[8] The cyano group is a key feature in many synthetic antibacterial agents. For instance, (E)-2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, synthesized from related cyano-precursors, have shown promising antibacterial activities.[9]

Proposed Strategy: Ethyl 2-cyano-2-(4-cyanophenyl)acetate can serve as a foundational block for creating libraries of compounds to be tested against multidrug-resistant pathogens. The scaffold's reactivity allows for the introduction of various pharmacophoric features to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated targets for dual-targeting antibacterial agents.[8]

Caption: Drug discovery workflow for novel antimicrobials.

General Experimental Protocols for Derivatization

The following protocol provides a general method for synthesizing a key class of derivatives discussed above, demonstrating the practical utility of the core scaffold.

Protocol 2: General Procedure for the Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This protocol is adapted from established literature for similar multi-component reactions and should be considered a starting point for optimization.[7]

-

Reaction Setup: In a round-bottom flask, combine Ethyl 2-cyano-2-(4-cyanophenyl)acetate (1.0 mmol), a suitably substituted benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Rationale: This one-pot, four-component reaction is a highly convergent and atom-economical method for synthesizing complex pyridone structures. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.

-

-

Reaction Conditions: Heat the mixture (fusion conditions, without solvent) in an oil bath at 120–130 °C for approximately 1.5-2 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The solidified crude product will form.

-

Add absolute ethanol to the flask and triturate the solid.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain the purified 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

-

-

Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Conclusion and Future Outlook

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a molecule of significant untapped potential. Its highly functionalized nature makes it an ideal starting point for the synthesis of diverse and complex heterocyclic libraries. While direct biological data remains to be established, compelling evidence from analogous structures strongly suggests its utility in the development of next-generation kinase inhibitors for oncology and novel agents to combat antimicrobial resistance.

This guide has outlined the chemical rationale, proposed synthetic routes, and potential therapeutic avenues for this compound. It is intended to serve as a catalyst for further investigation by researchers in academia and industry. The strategic application of this versatile building block in medicinal chemistry programs could significantly accelerate the discovery of new and effective medicines.

References

-

Wikipedia. Ethyl cyanoacetate. [Online]. Available: [Link].

-

Organic Syntheses. ethyl cyanoacetate. [Online]. Available: [Link].

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Online]. Available: [Link].

-

National Center for Biotechnology Information. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Online]. Available: [Link].

-

Royal Society of Chemistry Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Online]. Available: [Link].

-

Aribo Biotechnology. CAS: 1528-41-2 Name: ethyl 2-(4-cyanophenyl)acetate. [Online]. Available: [Link].

-

Tikrit Journal of Pure Science. Preparation and Identification of some heterocyclic compounds from cyano compounds. [Online]. Available: [Link].

-

Chemical Synthesis Database. ethyl cyano(2-fluorophenyl)acetate. [Online]. Available: [Link].

-

Molbase. ETHYL 2-CYANO-2-(4-CYANOPHENYL)ACETATE (120885-48-5) Introduce. [Online]. Available: [Link].

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Online]. Available: [Link].

-

Royal Society of Chemistry Publishing. Progress in the discovery and development of anticancer agents from marine cyanobacteria. [Online]. Available: [Link].

-

National Center for Biotechnology Information. Recent advancements in the development of next-generation dual-targeting antibacterial agents. [Online]. Available: [Link].

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Online]. Available: [Link].

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Online]. Available: [Link].

-

National Center for Biotechnology Information. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. [Online]. Available: [Link].

-

National Center for Biotechnology Information. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. [Online]. Available: [Link].

-

ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. [Online]. Available: [Link].

-

MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Online]. Available: [Link].

-

MDPI. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. [Online]. Available: [Link].

Sources

- 1. Ethyl 2-cyano-2-(4-cyanophenyl)acetate | 120885-48-5 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 120885-48-5|Ethyl 2-cyano-2-(4-cyanophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advancements in the development of next-generation dual-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Executive Summary

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Ethyl 2-cyano-2-(4-cyanophenyl)acetate (CAS No. 120885-48-5). As a complex bifunctional molecule, its utility as a precursor in pharmaceutical and materials science is predicated on maintaining its structural integrity. The molecule's key structural features—an ester group, two nitrile functionalities, and a highly acidic alpha-hydrogen—render it susceptible to specific degradation pathways. This document elucidates the chemical reasoning behind its instability and provides actionable protocols for its proper storage and handling. The core recommendation is stringent control of temperature, moisture, and pH. Adherence to these guidelines is critical for ensuring the compound's purity, reactivity, and shelf-life in a research and development setting.

Physicochemical Properties and Molecular Structure Analysis

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a substituted benzeneacetic acid ester. Its chemical behavior is governed by the interplay of its distinct functional groups. A thorough understanding of its structure is the foundation for predicting its stability.

Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate

| Property | Value | Source |

| CAS Number | 120885-48-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | (Calculated) |

| Synonyms | Benzeneacetic acid, α,4-dicyano-, ethyl ester | [2] |

The stability of this compound is not merely a function of its empirical formula but of the electronic effects exerted by its functional groups, as illustrated below.

Factors Influencing Chemical Stability

The reactivity profile of Ethyl 2-cyano-2-(4-cyanophenyl)acetate is dictated by three primary factors: its susceptibility to hydrolysis, its sensitivity to bases, and its potential for thermal degradation.

Hydrolytic Instability

The ethyl ester group is a primary site of vulnerability. Like most esters, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases, although base-catalyzed hydrolysis (saponification) is typically faster and irreversible.[3] The nitrile groups are generally more resistant to hydrolysis but can be converted to amides and subsequently carboxylic acids under more forceful acidic or basic conditions.

Sensitivity to Bases and Nucleophiles

The most significant factor governing the compound's stability is the high acidity of the alpha-hydrogen (α-H). This hydrogen is positioned on a carbon atom flanked by three powerful electron-withdrawing groups: the ester carbonyl, the alpha-nitrile, and the 4-cyanophenyl ring. This structural arrangement stabilizes the resulting carbanion, making the α-H susceptible to deprotonation by even weak bases. This reactivity is a well-documented characteristic of related cyanoacetate compounds.[4][5]

Deprotonation can initiate several undesirable degradation pathways:

-

Discoloration: Formation of conjugated systems from the carbanion can lead to colored impurities.

-

Side Reactions: The nucleophilic carbanion can react with other molecules of the ester, leading to dimerization or polymerization.

-

Racemization: If the compound were chiral, this site would be prone to rapid racemization.

Thermal and Photochemical Stability

While specific thermal degradation data is not publicly available, supplier recommendations for "cold-chain transportation" for this specific compound strongly suggest that it possesses limited thermal stability.[6] Elevated temperatures are known to accelerate all chemical reactions, including the hydrolysis and base-catalyzed degradation pathways mentioned above.

Complex aromatic compounds can also be sensitive to degradation upon exposure to UV or high-energy visible light. As a precautionary principle, protection from light is advised to prevent potential photochemical reactions.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach to storage is required to ensure the long-term integrity of Ethyl 2-cyano-2-(4-cyanophenyl)acetate.

Optimal Storage Conditions

The primary goal is to mitigate exposure to heat, moisture, and incompatible basic substances.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows kinetic rates of all degradation pathways. Supported by supplier "cold-chain" shipping advice.[6] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[7][8] |

| Light Exposure | Store in an amber or opaque container | Prevents potential photochemical degradation.[7] |

| Container | Tightly sealed, chemically resistant glass container | Prevents ingress of atmospheric moisture and avoids potential reactions with container materials.[9][10] |

Incompatible Materials

To prevent rapid degradation, the compound must be stored away from the following substances:

-

Strong Bases: (e.g., hydroxides, alkoxides) - Will cause rapid deprotonation and degradation.

-

Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - Will catalyze ester hydrolysis.

-

Strong Oxidizing Agents: (e.g., nitrates, perchlorates) - May react exothermically with the organic material.[7][10]

-

Water/Moisture: A key reactant in hydrolysis.

Safe Handling Procedures

When handling this compound, standard laboratory safety practices for irritant and potentially harmful chemicals should be observed.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[12]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing moisture into the stock container. After dispensing, purge the container headspace with an inert gas before re-sealing.

Protocol for In-House Stability Assessment

To ensure trustworthiness and validate storage conditions, researchers can perform an accelerated stability study. This protocol provides a framework for assessing the degradation of the compound under various stress conditions.

Objective

To quantify the stability of Ethyl 2-cyano-2-(4-cyanophenyl)acetate under thermal, photolytic, and hydrolytic stress and to identify major degradation products.

Experimental Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into sealed vials for each stress condition:

-

Control: Store at recommended conditions (4 °C, dark).

-

Thermal Stress: Incubate at an elevated temperature (e.g., 40 °C).

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 40 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 40 °C.

-

Photostability: Expose to a calibrated light source in a photostability chamber.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC-UV method. Monitor the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

Potential Degradation Pathways

Based on the molecule's structure, two primary degradation pathways are proposed under common laboratory conditions.

Conclusion

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a chemically sensitive intermediate whose stability is critically dependent on its storage and handling. The presence of an ester and two nitrile groups, combined with a highly acidic alpha-hydrogen, makes it vulnerable to degradation via hydrolysis and base-catalyzed reactions. To preserve its chemical integrity, it is imperative to store the compound under refrigerated (2-8 °C), dry, and inert conditions , protected from light. Researchers must consult supplier-specific recommendations, such as "cold-chain transportation," and avoid contact with incompatible materials, particularly bases and moisture. By implementing the protocols detailed in this guide, scientists can ensure the reliability and consistency of their starting material, which is fundamental to achieving reproducible and successful research outcomes.

References

-

Stanovnik, B., & Svete, J. (2004). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 104(5), 2433-2480. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

Loba Chemie. (2016-06-02). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

PubChem. Ethyl cyanoacetate. [Link]

-

ECHA. Ethyl 2-cyanoacrylate - Registration Dossier. [Link]

Sources

- 1. Ethyl 2-cyano-2-(4-cyanophenyl)acetate | 120885-48-5 [sigmaaldrich.com]

- 2. ETHYL 2-CYANO-2-(4-CYANOPHENYL)ACETATE | 120885-48-5 [amp.chemicalbook.com]

- 3. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. 120885-48-5|Ethyl 2-cyano-2-(4-cyanophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. echa.europa.eu [echa.europa.eu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. lobachemie.com [lobachemie.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation Reactions with Ethyl 2-cyano-2-(4-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Harnessing the Reactivity of a Dually Activated Methylene Compound

The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] This reaction, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, provides a versatile route to α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional materials.[1][2][3][4]

This guide focuses on a particularly intriguing active methylene compound: Ethyl 2-cyano-2-(4-cyanophenyl)acetate . The presence of two electron-withdrawing groups—a cyano group and an ester group—flanking the methylene proton significantly enhances its acidity, making it a highly reactive substrate for the Knoevenagel condensation. The additional cyano group on the phenyl ring further modulates the electronic properties of the molecule, offering a unique building block for the synthesis of complex, electronically distinct molecular architectures. Such products have potential applications in medicinal chemistry, particularly in the development of anticancer agents, and in materials science.[5][6]

These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-proven protocols, designed to empower researchers to successfully employ Ethyl 2-cyano-2-(4-cyanophenyl)acetate in their synthetic endeavors.

Scientific Principles and Mechanistic Overview

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine.[7] The reaction proceeds through a well-established mechanism, which is crucial for understanding experimental choices and troubleshooting.

Mechanism of the Knoevenagel Condensation:

-

Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene group of Ethyl 2-cyano-2-(4-cyanophenyl)acetate, forming a resonance-stabilized carbanion. The dual electron-withdrawing nature of the cyano and ester groups, along with the influence of the 4-cyanophenyl moiety, facilitates this deprotonation even with a mild base.[1][8]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step results in the formation of an intermediate alkoxide.[8]

-

Protonation: The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.

-

Dehydration: The final step involves the elimination of a water molecule from the aldol adduct to form the thermodynamically stable α,β-unsaturated product. This dehydration is often the driving force for the reaction.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting Knoevenagel condensation reactions with Ethyl 2-cyano-2-(4-cyanophenyl)acetate. The choice of catalyst and solvent system can significantly impact reaction efficiency and yield.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This classic and reliable method is suitable for a wide range of aromatic aldehydes. Ethanol serves as an effective solvent, and piperidine is a commonly used weak base catalyst.

Materials:

-

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

-

Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 2-cyano-2-(4-cyanophenyl)acetate (1.0 eq) and the aromatic aldehyde (1.05 eq) in absolute ethanol (approximately 5-10 mL per mmol of the limiting reagent).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress using TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure α,β-unsaturated product.

Protocol 2: DIPEAc-Catalyzed Condensation under Mild Conditions

Diisopropylethylammonium acetate (DIPEAc) has emerged as an effective catalyst for Knoevenagel condensations, often allowing for shorter reaction times and high yields under milder conditions.[9]

Materials:

-

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

-

Aromatic or aliphatic aldehyde

-

Hexane

-

Diisopropylethylammonium acetate (DIPEAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Ethyl 2-cyano-2-(4-cyanophenyl)acetate (1.0 eq) and the aldehyde (1.0 eq) in hexane (10 mL).

-

Catalyst Addition: Add DIPEAc (0.1 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to 65-70 °C with vigorous stirring. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture to 40-45 °C. The product layer will often separate.

-

Isolation: Separate the product layer and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The resulting material can be purified by recrystallization from an appropriate solvent to afford the desired product.[9]

Data Presentation: Expected Outcomes and Characterization

The yields of Knoevenagel condensations are generally high, often exceeding 80%. The specific yield will depend on the substrate, catalyst, and reaction conditions.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | Reflux | > 90 |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | > 92 |

| 4-Nitrobenzaldehyde | DIPEAc | Hexane | 65-70 | > 95 |

| 4-Methoxybenzaldehyde | DIPEAc | Hexane | 65-70 | > 93 |

Characterization Data for a Representative Product (reaction with Benzaldehyde):

-

¹H NMR: Expect characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons, and a singlet for the vinylic proton.

-

¹³C NMR: Signals corresponding to the ester carbonyl, nitrile carbons, aromatic carbons, and the carbons of the double bond will be present.

-

IR Spectroscopy: Look for strong absorbances corresponding to the C=O stretch of the ester, the C≡N stretch of the nitrile groups, and C=C stretching of the alkene and aromatic rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Experimental Workflow Visualization

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following self-validating checks should be integrated into the experimental workflow:

-

TLC Monitoring: Continuous monitoring of the reaction by TLC is crucial. The disappearance of the limiting starting material and the appearance of a new, less polar product spot provide a real-time assessment of the reaction's progress.

-

Melting Point Analysis: A sharp and consistent melting point of the purified product is a strong indicator of its purity.

-

Spectroscopic Consistency: The obtained spectroscopic data (NMR, IR) should be consistent with the expected structure of the Knoevenagel product. Any significant deviations may indicate the presence of impurities or an unexpected side reaction.

-

Control Reaction: In cases of unexpected results, running a control reaction without the catalyst can help determine if the catalyst is indeed promoting the desired transformation.

Conclusion and Future Perspectives

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a highly activated and versatile substrate for the Knoevenagel condensation. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of a wide array of α,β-unsaturated compounds. The resulting products, with their unique electronic and structural features, are promising candidates for further investigation in drug discovery and materials science. Future work could involve exploring a broader range of catalysts, including solid-supported and recyclable catalysts, to further enhance the green credentials of this important transformation.

References

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

-

Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(59), 33933–33939. [Link]

-

ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

Wang, S., Ren, Z., Cao, W., & Tong, W. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Synthetic Communications, 31(5), 673-677. [Link]

-

RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

-

Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

-

YouTube. (2025). THE KNOEVENAGEL CONDENSATION. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

-

Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

Heravi, M., Janati, F., & Zadsirjan, V. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly, 151(4), 543-561. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Oriental Journal of Chemistry. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]

-

Oriental Journal of Chemistry. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

Application Note & Protocol: Synthesis of 6-Amino-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile from Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Introduction

Pyridone derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1][2] Their structural motif is present in numerous pharmaceuticals, acting as crucial pharmacophores that interact with various biological targets.[2] The synthesis of highly functionalized pyridones is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the synthesis of a polysubstituted pyridone derivative, 6-amino-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, utilizing Ethyl 2-cyano-2-(4-cyanophenyl)acetate as a key starting material. The described methodology is a one-pot, multi-component reaction, valued for its efficiency and convergence in constructing molecular complexity from simple precursors.[3][4][5]

Reaction Principle and Mechanism

The synthesis of the target pyridone is achieved through a base-catalyzed, one-pot, four-component condensation reaction. This approach involves the reaction of an aldehyde (in this case, derived in situ or added), the active methylene compound Ethyl 2-cyano-2-(4-cyanophenyl)acetate, another active methylene compound such as malononitrile, and a nitrogen source, typically ammonium acetate.[3][4] The reaction proceeds through a cascade of elementary steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[5]

The plausible mechanism for this transformation is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between an aldehyde (e.g., 4-cyanobenzaldehyde, which can be conceptually derived from the starting material's phenyl group for this multi-component reaction context, or added separately) and an active methylene compound like malononitrile, catalyzed by a base (e.g., piperidine or triethylamine). This forms a highly electrophilic α,β-unsaturated dinitrile intermediate.

-

Michael Addition: The carbanion generated from the deprotonation of Ethyl 2-cyano-2-(4-cyanophenyl)acetate at the α-carbon then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic nitrogen from the ammonium source (or a derived enamine) attacks one of the nitrile groups.

-

Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent elimination of water or other small molecules to yield the stable, aromatic 2-pyridone ring system.[5]

This type of reaction is conceptually related to the Guareschi-Thorpe synthesis of pyridines.[6] The use of a multi-component strategy offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[3]

Experimental Workflow

The overall experimental workflow for the synthesis of 6-amino-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is depicted in the following diagram.

Caption: Experimental workflow for the one-pot synthesis of the target pyridone derivative.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 2-cyano-2-(4-cyanophenyl)acetate | 228.23 | 1.0 | 228 mg |

| Malononitrile | 66.06 | 1.0 | 66 mg |

| 4-Cyanobenzaldehyde | 131.13 | 1.0 | 131 mg |

| Ammonium Acetate | 77.08 | 10.0 | 771 mg |

| Ethanol | - | - | 15 mL |

| Piperidine | 85.15 | catalytic | ~0.1 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-cyano-2-(4-cyanophenyl)acetate (1.0 mmol, 228 mg), malononitrile (1.0 mmol, 66 mg), 4-cyanobenzaldehyde (1.0 mmol, 131 mg), and ammonium acetate (10.0 mmol, 771 mg).

-

Add ethanol (15 mL) to the flask, followed by a catalytic amount of piperidine (~0.1 mL).

-

Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete (typically within 4-6 hours, as indicated by the disappearance of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

-

A precipitate will form upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and ethanol.[3]

-

Dry the purified product under vacuum to obtain the final 6-amino-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile as a solid.

-

Characterize the final product using standard analytical techniques, including melting point determination, IR and NMR spectroscopy, and mass spectrometry.

Trustworthiness and Self-Validation

The protocol described is based on well-established, analogous multi-component reactions for the synthesis of substituted 2-pyridones.[3][4][7] The progress of the reaction can be reliably monitored by TLC, providing a clear endpoint for the reaction. The formation of a precipitate upon cooling serves as a primary indicator of product formation. The final structure and purity of the synthesized compound should be unequivocally confirmed by a suite of spectroscopic and analytical methods. Expected spectral data would include characteristic IR absorption bands for amine (NH₂), nitrile (C≡N), and carbonyl (C=O) functional groups, as well as distinct signals in the ¹H and ¹³C NMR spectra corresponding to the protons and carbons of the pyridone ring and its substituents.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-amino-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile from Ethyl 2-cyano-2-(4-cyanophenyl)acetate. The one-pot, multi-component approach offers an efficient and straightforward route to this highly functionalized pyridone derivative. The provided protocol is designed to be a reliable starting point for researchers and scientists in the field of organic and medicinal chemistry for the synthesis of novel pyridone-based compounds for various applications.

References

- Thorpe reaction - Grokipedia.

- A mechanism for the formation of 3-cyano-2-pyridinone derivatives.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.

- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.

- Thorpe-Ziegler reaction - Buchler GmbH.

- Thorpe reaction - Wikipedia.

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum.

- Synthesis, and synthetic applications of cyanoacetamides - ResearchG

- One-Pot Synthesis of 3-Cyano-2-pyridones | Request PDF - ResearchG

- Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal.

- Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity | Request PDF - ResearchG

- Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Deriv

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][9]oxazine-1,8-diones - MDPI.

- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI.

- Streamlining the Synthesis of Pyridones through Oxidative Amin

- Mechanism for the synthesis of 2-pyridone

- Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones.

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][9]oxazine-1,8-diones - ResearchGate.